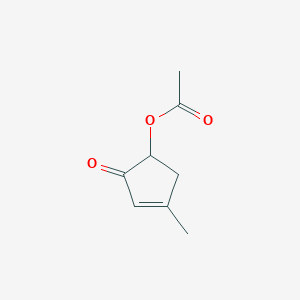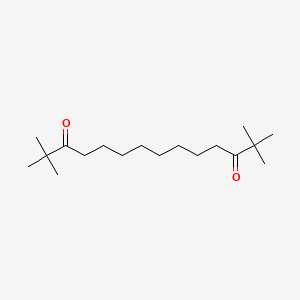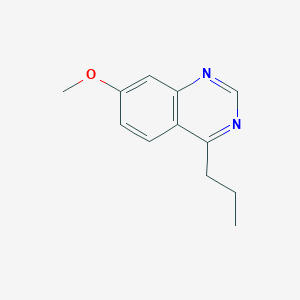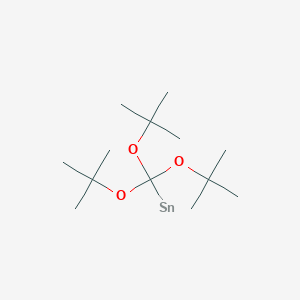
CID 78070418
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 78070418 is a chemical compound with unique properties that have garnered attention in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CID 78070418 involves specific reaction conditions and reagents. The preparation methods typically include the use of cyclodextrins for the formation of inclusion complexes . The process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods used in industrial settings are designed to be cost-effective and scalable, often employing advanced technologies and equipment to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
CID 78070418 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired outcomes, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized using advanced analytical techniques to confirm their structure and properties.
Scientific Research Applications
CID 78070418 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and for the formation of complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and its role in drug development.
Industry: Applied in various industrial processes, including the production of pharmaceuticals and specialty chemicals
Mechanism of Action
The mechanism of action of CID 78070418 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. Detailed studies on its mechanism of action help in understanding its potential therapeutic and industrial applications .
Comparison with Similar Compounds
CID 78070418 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable chemical structures and properties, such as cyclodextrins and their derivatives . The comparison focuses on the differences in their chemical behavior, applications, and effectiveness in various fields.
Conclusion
This compound is a versatile compound with significant potential in multiple scientific domains Its unique properties and wide range of applications make it a valuable subject of research and development
Properties
Molecular Formula |
C13H27O3Sn |
|---|---|
Molecular Weight |
350.06 g/mol |
InChI |
InChI=1S/C13H27O3.Sn/c1-11(2,3)14-10(15-12(4,5)6)16-13(7,8)9;/h1-9H3; |
InChI Key |
DPJKSWBIQMPHDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(OC(C)(C)C)(OC(C)(C)C)[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl(methyl)[2-(phenylsulfanyl)ethyl]silane](/img/structure/B14625269.png)

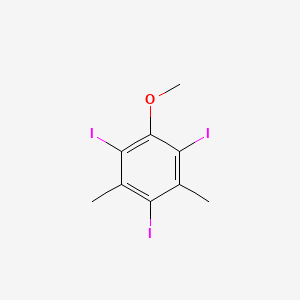
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![2H-1,3,5-Oxadiazine, tetrahydro-3,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14625301.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
